7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 714933-18-3
VCID: VC6557025
InChI: InChI=1S/C25H25N7O3S/c1-29-21-20(22(33)28-24(29)34)32(15-16-36-25-26-18-9-5-6-10-19(18)35-25)23(27-21)31-13-11-30(12-14-31)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,28,33,34)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5
Molecular Formula: C25H25N7O3S
Molecular Weight: 503.58

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 714933-18-3

Cat. No.: VC6557025

Molecular Formula: C25H25N7O3S

Molecular Weight: 503.58

* For research use only. Not for human or veterinary use.

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione - 714933-18-3

Specification

CAS No. 714933-18-3
Molecular Formula C25H25N7O3S
Molecular Weight 503.58
IUPAC Name 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Standard InChI InChI=1S/C25H25N7O3S/c1-29-21-20(22(33)28-24(29)34)32(15-16-36-25-26-18-9-5-6-10-19(18)35-25)23(27-21)31-13-11-30(12-14-31)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,28,33,34)
Standard InChI Key IFLOTPJEYYWKDV-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5

Introduction

Synthesis

2.1 General Synthesis Strategy
The synthesis involves multi-step organic reactions:

  • Formation of the Purine Core: The purine scaffold is synthesized through cyclization reactions involving urea derivatives and appropriate aldehydes or ketones.

  • Functionalization at Position 7: The benzo[d]oxazol-2-thioethyl group is introduced via nucleophilic substitution reactions using thiol reagents and haloethyl intermediates.

  • Functionalization at Position 8: The phenylpiperazinyl moiety is attached through amination reactions with piperazine derivatives .

Applications and Research Findings

3.1 Pharmacological Potential
This compound is part of a broader category of purine derivatives studied for their biological activities:

  • Enzyme Inhibition: Purine-based compounds often target enzymes such as phosphodiesterases or kinases due to their structural similarity to nucleotides.

  • Antiviral Activity: Similar compounds have been explored for disrupting viral polymerase interactions, particularly in RNA viruses like influenza .

  • CNS Activity: The phenylpiperazinyl group suggests potential CNS activity, as this moiety is common in psychoactive drugs targeting serotonin or dopamine receptors.

3.2 Drug Development
The compound's structural complexity makes it a candidate for drug discovery programs focused on:

  • Neurological disorders.

  • Antiviral therapies.

  • Cancer treatments, where purine analogs are widely utilized.

Physicochemical Data

PropertyValueSource
Molecular FormulaC21_{21}H24_{24}N6_{6}O3_{3}S
Molecular Weight440.5 g/mol
SolubilityLimited in water; soluble in organic solvents (e.g., DMSO)
LogP (Partition Coefficient)Predicted to be high, indicating lipophilicity

Limitations and Future Directions

5.1 Challenges in Development

  • Solubility Issues: Like many purine derivatives, this compound may exhibit poor aqueous solubility, limiting its bioavailability.

  • Toxicity Concerns: The benzo[d]oxazole moiety has been associated with potential toxicity in some analogs.

5.2 Future Research
Further studies are required to:

  • Evaluate its pharmacokinetics and pharmacodynamics.

  • Explore its therapeutic index across various disease models.

  • Optimize its structure for improved efficacy and reduced toxicity.

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